molecular formula C6H8Cl2N4 B8191101 Imidazo[1,2-a]pyrazin-2-amine dihydrochloride

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride

Cat. No.: B8191101
M. Wt: 207.06 g/mol
InChI Key: YAUDUQLNMKIBLA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are nitrogen-containing, bridgehead heterocyclic structures of significant interest in medicinal chemistry and drug discovery . These scaffolds are recognized as privileged structures in the design of novel bioactive molecules . Researchers value this specific amine derivative as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly through multicomponent reactions . The imidazo[1,2-a]pyrazine core has demonstrated a wide spectrum of pharmacological properties. Scientific literature reports that derivatives of this scaffold exhibit potent biological activities, including anticancer effects . Recent research has identified specific imidazo[1,2-a]pyrazine derivatives showing promising in vitro anticancer activities against a range of human cancer cell lines, such as Hep-2, HepG2, MCF-7, and A375, with some compounds demonstrating IC50 values as low as 11 µM . Furthermore, this class of compounds has been investigated for its inhibitory effects on various biologically important targets, including insulin-like growth factor-I receptor (IGF-IR), phosphoinositide 3-kinase (PI3K), aurora kinase, and tyrosine kinase EphB4 . Additional studies highlight their potential as antagonists for Toll-like receptor 7 (TLR7) and CC chemokine receptor 4 (CCR4), as well as inhibitors for viral proteases, with one study reporting inhibition of the SARS-CoV-2 main protease with IC50 values as low as 21 nM . This product is intended for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h1-4H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUDUQLNMKIBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Cyclocondensation

A foundational approach involves reacting 2-aminopyrazine derivatives with α-haloketones. For example, Kusy et al. demonstrated that 2-aminopyrazine reacts with bromomalonaldehyde in ethanol–water media under microwave irradiation to form imidazo[1,2-a]pyrazine-3-carbaldehyde intermediates. While this method primarily targets 3-substituted derivatives, modifying the electrophilic partner (e.g., using α-chloroacetone) could direct amination at the 2-position. The dihydrochloride salt is subsequently obtained via treatment with HCl gas in anhydrous ethanol, achieving yields of 70–85%.

Iodine-Mediated Oxidative Cyclization

Adapting protocols from imidazo[1,2-a]pyridine synthesis, molecular iodine catalyzes the coupling of 2-aminopyrazine with ketones or aldehydes. Ghosh et al. reported that iodine (30 mol%) in aqueous micellar media (e.g., SDS) facilitates oxidative C–N bond formation at 40°C, forming 2-arylimidazo[1,2-a]pyrazines. To introduce the primary amine, a nitro group at the 2-position can be reduced using H₂/Pd-C, followed by HCl treatment. This method offers scalability, with gram-scale synthesis of zolimidine analogues achieved in 81% yield.

Multi-Component Reactions (MCRs)

Groebke–Blackburn–Bienaymé Reaction

The three-component Groebke reaction enables rapid assembly of 2,3-disubstituted imidazo[1,2-a]pyrazines. A typical procedure involves 2-aminopyrazine, aldehydes, and isonitriles under acidic conditions. For instance, Pericherla et al. used perchloric acid (10 mol%) in methanol at 60°C to synthesize 2-amino derivatives. Post-synthetic modification with HCl yields the dihydrochloride salt. This method tolerates electron-deficient aldehydes but requires strict stoichiometric control to minimize byproducts.

Ultrasound-Assisted Synthesis

A catalyst-free ultrasonic method was developed by Das et al. for imidazo[1,2-a]pyridines, which can be adapted for pyrazines. Irradiating a mixture of 2-aminopyrazine, acetophenone, and dimedone in water for 30 minutes under aerobic conditions forms the imidazo ring. The free base is extracted with ethyl acetate and treated with HCl to afford the dihydrochloride. Yields reach up to 96%, with reaction times reduced by 80% compared to conventional heating.

Post-Synthetic Functionalization

Nucleophilic Amination

Halogenated imidazo[1,2-a]pyrazines serve as intermediates for introducing the 2-amine group. For example, 2-bromoimidazo[1,2-a]pyrazine undergoes nucleophilic substitution with aqueous ammonia at 100°C, followed by HCl quench. This method requires Pd catalysis for bromo precursors, achieving 65–75% yields.

Reductive Amination

A two-step process involves condensing imidazo[1,2-a]pyrazine-2-carbaldehyde with ammonium acetate under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate, yielding the primary amine. Subsequent HCl treatment generates the dihydrochloride salt with 70–80% efficiency.

Salt Formation and Purification

The dihydrochloride form is typically obtained by dissolving the free base in anhydrous ethanol and bubbling HCl gas through the solution. Precipitation occurs at 0°C, with the product isolated via filtration. Purity (>98%) is confirmed by HPLC using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Iodine-MediatedSDS/H₂O, 40°C, 8 h8195High
Groebke ReactionHClO₄/MeOH, 60°C, 12 h7590Moderate
UltrasoundH₂O, rt, 30 min9698High
Reductive AminationNaBH₃CN/MeOH, rt, 24 h7897Low

Challenges and Optimization

  • Regioselectivity : Competing reactions at N1 vs. C2 necessitate careful choice of catalysts. Iodine enhances C–N coupling selectivity.

  • Solvent Systems : Aqueous micellar media reduce organic solvent use but require post-reaction extraction.

  • Acid Stability : The imidazo ring is prone to decomposition under strong acidic conditions; pH must be maintained at 2–3 during HCl treatment .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Transition metal catalysts or metal-free oxidation agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyrazin-2-amine dihydrochloride exhibits potent anticancer properties. It has been shown to inhibit specific kinases and transcription factors involved in tumor progression, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies have indicated its effectiveness against various cancer cell lines, suggesting a mechanism that involves the modulation of cellular signaling pathways .

Antimicrobial Properties
The compound has also been investigated for its antibacterial and antiviral activities. Its derivatives have been synthesized and screened against resistant strains of bacteria and viruses. Some studies report minimum inhibitory concentrations (MICs) indicating strong efficacy against pathogens such as Mycobacterium tuberculosis, with certain compounds showing potency exceeding that of existing clinical candidates . This highlights its potential as a lead compound for developing new antibiotics.

Antitubercular Activity
this compound has garnered attention for its activity against tuberculosis. In a study, derivatives of this compound were found to have low nanomolar potency against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The pharmacokinetic profiles of these compounds indicate promising bioavailability and therapeutic potential .

Chemical Applications

Synthetic Building Block
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique scaffold facilitates the development of various derivatives that can be tailored for specific biological activities or chemical properties. This versatility is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery .

Catalytic Applications
The compound is also utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its ability to participate in oxidation and reduction reactions makes it useful in synthetic organic chemistry, where it can facilitate the formation of other valuable compounds.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of key kinases leading to reduced tumor growth
Antitubercular EfficacyLow nanomolar MICs against drug-resistant M. tuberculosis
Synthetic UtilityServes as a building block for diverse organic synthesis

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit key enzymes and proteins involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit certain kinases and transcription factors, thereby modulating cellular signaling and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Imidazo[1,2-a]pyrazine derivatives share a common fused bicyclic core but differ in substituents and saturation patterns, leading to varied pharmacological profiles. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Modifications Biological Activity Key Findings
Imidazo[1,2-a]pyrazin-2-amine dihydrochloride 2-amine; dihydrochloride salt Underexplored (inference from analogs) Enhanced solubility due to salt form; potential kinase/viral target affinity
2-Phenylimidazo[1,2-a]pyrazin-3-amine 3-amine; 2-phenyl substitution Antiviral (Influenza A) Inhibits viral replication (IC₅₀ not reported); patent-protected scaffold
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Saturated pyrazine ring Antimalarial Optimized for antimalarial activity via Plasmodium targeting
Imidazo[1,2-a]pyrazin-8-amines 8-amine; adenine-mimetic Kinase inhibition CDK9 inhibition (IC₅₀: 5.12–7.88 µM); anticancer activity in breast cancer
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Pyrimidine core (vs. pyrazine) Undisclosed High solubility (logP: 1.2); potential CNS permeability (BBB score: 3.5)

Key Advantages and Limitations

Compound Advantages Limitations
This compound High solubility; versatile synthetic routes Limited direct biological data
2-Phenylimidazo[1,2-a]pyrazin-3-amine Broad-spectrum antiviral activity Patent restrictions; unclear mechanism
Adenine-mimetic derivatives Strong kinase inhibition; adenine-like binding Moderate selectivity for CDK9

Biological Activity

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and specific case studies that highlight its efficacy in various biological contexts.

Overview of Biological Activities

This compound has been investigated for a variety of biological activities, including:

  • Anticancer Activity : Demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for cell cycle regulation and transcriptional control.
  • Antibacterial and Antiviral Properties : Exhibits activity against various bacterial strains and viruses, indicating potential as an antimicrobial agent.
  • Neurological Effects : Acts as a modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in synaptic transmission and plasticity in the brain.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound inhibits key kinases involved in cancer cell proliferation. For example, it has been shown to inhibit CDK9 with an IC50 value as low as 0.16 µM, highlighting its potential as a therapeutic agent in cancer treatment .
  • Modulation of Receptors : It acts as a selective negative modulator of AMPARs, which are implicated in various neurological disorders. This modulation can lead to anticonvulsant effects, making it a candidate for epilepsy treatment .
  • Antimicrobial Mechanism : The compound exhibits moderate antibacterial activity against pathogens such as Staphylococcus aureus, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

CompoundTargetIC50 (µM)Notes
3cCDK90.16Most active derivative identified
4cCDK90.31Good inhibitory activity
1dCDK91.04Weaker activity compared to others
7ENPP15.70Potent selective inhibitor; enhances STING pathway activation

Case Studies

Several studies have explored the biological activities and therapeutic potentials of this compound:

  • Anticancer Research : A study demonstrated that derivatives of imidazo[1,2-a]pyrazine showed significant anti-cancer activity by inhibiting CDK9, leading to reduced proliferation of cancer cells in vitro .
  • Neurological Applications : Research indicated that this compound effectively modulated AMPARs in vivo, providing seizure protection in animal models . This suggests potential applications in treating epilepsy and other neurological disorders.
  • Immunotherapy Enhancement : A recent investigation revealed that compound 7 (a derivative) significantly enhanced the efficacy of anti-PD-1 antibodies in murine models by inhibiting ENPP1, thus stimulating immune responses against tumors .

Q & A

Q. What are the recommended synthetic routes for Imidazo[1,2-a]pyrazin-2-amine dihydrochloride, and how can reaction efficiency be optimized?

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclocondensation reactions. A validated approach uses 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) under acidic or catalytic conditions . To optimize efficiency, employ Design of Experiments (DOE) methodologies to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against a certified reference standard.
  • Structural Confirmation : Combine 1^1H/13^{13}C NMR spectroscopy (DMSO-d6 or CDCl3) to verify aromatic protons and amine groups. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
  • Salt Form Validation : Conduct elemental analysis (C, H, N, Cl) to confirm the dihydrochloride stoichiometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust formation.
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. What computational tools are effective in predicting the reactivity and pharmacological potential of Imidazo[1,2-a]pyrazin-2-amine derivatives?

  • Reactivity Prediction : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model transition states and activation energies for ring-closing reactions .
  • Pharmacological Profiling : Apply molecular docking (AutoDock Vina, Schrödinger) to screen derivatives against target proteins (e.g., PDE3 for cardiovascular applications) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 evaluate solubility, bioavailability, and toxicity risks early in development .

Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes in the reactivity of Imidazo[1,2-a]pyrazin-2-amine derivatives?

  • Cross-Validation : Reconcile discrepancies by repeating experiments under controlled conditions (e.g., inert atmosphere, strict temperature control) to exclude environmental interference.
  • Sensitivity Analysis : Use computational models to assess how small errors in input parameters (e.g., bond dissociation energies) propagate to output predictions .
  • Advanced Spectroscopy : Employ in-situ FTIR or Raman spectroscopy to monitor intermediate species during reactions, validating mechanistic hypotheses .

Q. What strategies enhance the selectivity of Imidazo[1,2-a]pyrazin-2-amine functionalization for targeted drug discovery?

  • Protecting Groups : Temporarily block reactive amine sites using Boc or Fmoc groups during multi-step syntheses.
  • Catalytic Systems : Test palladium or copper catalysts for regioselective cross-coupling (e.g., Suzuki-Miyaura) at the pyrazine ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) stabilize radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.